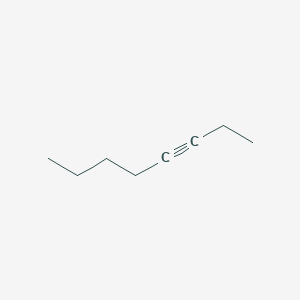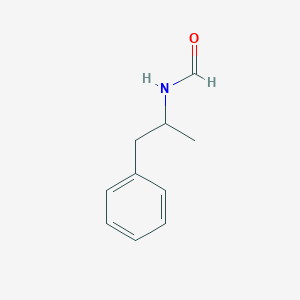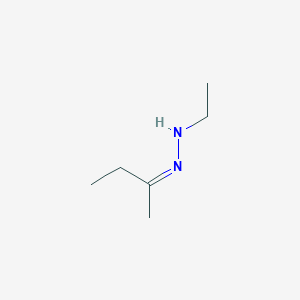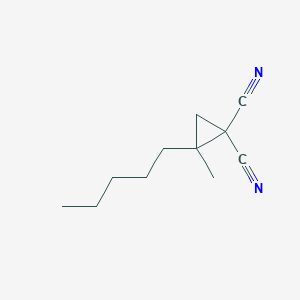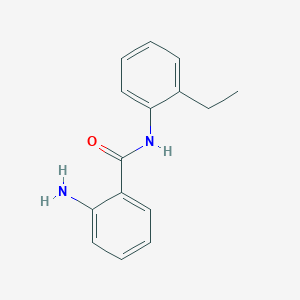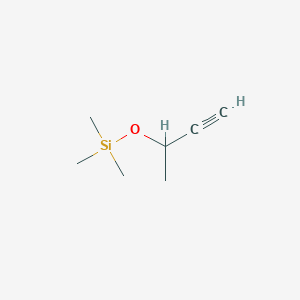
3-(Trimethylsilyloxy)-1-butyne
Vue d'ensemble
Description
3-(Trimethylsilyloxy)-1-butyne is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of significant interest in organic synthesis due to their versatility and the unique properties imparted by the trimethylsilyl group.
Synthesis Analysis
The synthesis of compounds related to 3-(Trimethylsilyloxy)-1-butyne can be achieved through various methods. For instance, the treatment of 1,6-dienes with tris(trimethylsilyl)silane leads to the formation of bicyclic structures with trimethylsilyl groups . Additionally, cross-coupling reactions, such as the Stille reaction, have been utilized to create 1,1-disubstituted allenylsilanes from 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, demonstrating the versatility of trimethylsilyl-substituted compounds in organic synthesis 10.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Trimethylsilyloxy)-1-butyne has been studied using various techniques. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne was investigated using gas electron diffraction and ab initio calculations, which provide insights into the molecular geometry and vibrational motions of these silyl-substituted compounds .
Chemical Reactions Analysis
Chemical reactions involving 3-(Trimethylsilyloxy)-1-butyne and related compounds are diverse. The reactivity of these compounds can be tailored through the presence of the trimethylsilyl group, which can act as a protective group or a directing group in various reactions. For example, the double silylation of 1,4-bis(trimethylsilyl)butadiyne with disilanes has been achieved using a palladium catalyst, leading to selectively substituted products . Moreover, the hydrosilylation of 1,3-diynes with triorganosilanes has been performed to synthesize mono- or bis-silylated adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trimethylsilyloxy)-1-butyne are influenced by the trimethylsilyl group. This group is known to increase the volatility of compounds, improve their stability, and modify their reactivity. The presence of the trimethylsilyl group can also affect the regioselectivity and stereoselectivity of reactions, as seen in the synthesis of unsymmetrically substituted 1,3-diynes . Additionally, the trimethylsilyl group can facilitate the formation of α-allenic alcohols when reacting with carbonyl compounds in the presence of catalysts .
Applications De Recherche Scientifique
Enzymatic Synthesis of Optically Active Tertiary Alcohols : Utilized in the enzymatic synthesis of drugs and natural products. The compound is a versatile building block for chiral azido diols, sulfanyl diols, cyano diols, and more (Chen & Fang, 1997).
Non-conjugated Polyacetylene Polymerization : Serves as a monomer in the preparation of non-conjugated polyacetylenes like poly(3,3-dimethyl-1-butyne) and poly(1-trimethylsilyl-1-propyne) (Kunzler & Percec, 1987).
Synthesis of α-Allenic Ketones : Reacts with acyl halides to afford α-allenic ketones, used in organic synthesis (Pillot et al., 1981).
Hydroboration-Dealkylation : Applied in hydroborations and subsequent dealkylation to produce 1-alkenylboronates, important in organic synthesis (Kamabuchi et al., 1993).
Synthesis of α-Allenic Alcohols : Used in the reaction with carbonyl compounds to produce α-allenic alcohols, critical in organic chemistry (Pornet & Randrianoelina, 1981).
Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne : An important building block for introducing butadiyne motifs in organic and organometallic structures (Bock & Low, 2017).
Catalytic Hydrogenation : In the preparation of 3-triorganosilyl- and 3-trimethylgermyl-2,5-dihydrofurans, which are important in organic chemistry (Lukevics et al., 1984).
Electrophilic Aromatic Substitution : Exhibits high ortho-selectivity in electrophilic aromatic substitution reactions (Yonehara et al., 2000).
Safety And Hazards
Orientations Futures
The future directions for research involving “3-(Trimethylsilyloxy)-1-butyne” and similar compounds could include further exploration of their synthesis, properties, and potential applications. The use of trimethylsilyl groups as protecting groups in organic synthesis is a particularly active area of research .
Propriétés
IUPAC Name |
but-3-yn-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKACVRKUKSWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939109 | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyloxy)-1-butyne | |
CAS RN |
17869-76-0 | |
| Record name | Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl((1-methyl-2-propynyl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyloxy)-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
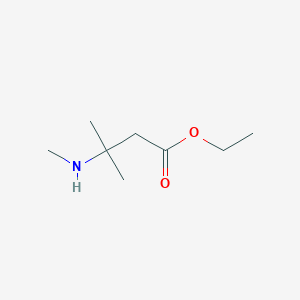
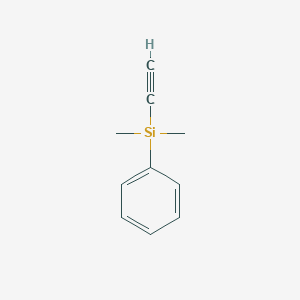
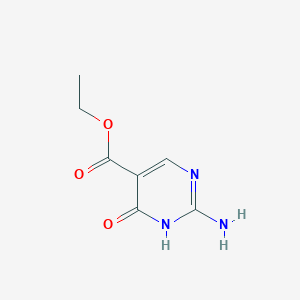
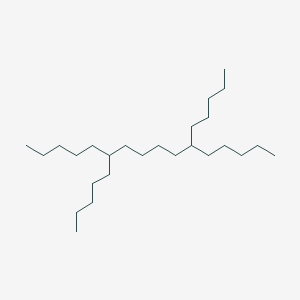
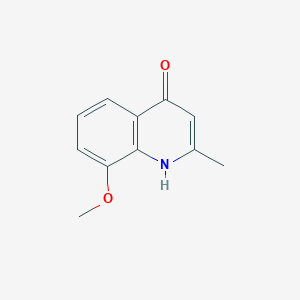
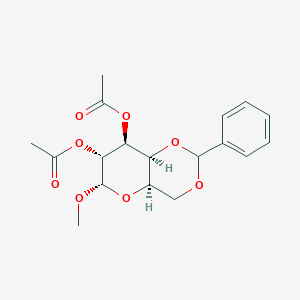
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
